molecular formula C14H21NO3 B115902 N-Boc-DL-phenylalaninol CAS No. 145149-48-0

N-Boc-DL-phenylalaninol

Cat. No.: B115902
CAS No.: 145149-48-0
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-UHFFFAOYSA-N
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Description

N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the phenylalaninol molecule. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is widely used in the synthesis of biochemically active compounds and as an intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-DL-phenylalaninol typically involves the protection of the amine group of phenylalaninol with a Boc group. One common method is the reaction of phenylalaninol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Boc-DL-phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-DL-phenylalaninol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of peptides and proteins, where it serves as a building block for the incorporation of phenylalanine residues.

    Medicine: Investigated for its potential therapeutic applications, including the development of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of N-Boc-DL-phenylalaninol involves its role as a precursor in the synthesis of biochemically active compounds. The Boc protecting group allows for selective reactions at the hydroxyl group or the amine group, facilitating the synthesis of complex molecules. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the synthesized product .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-phenylalaninol: Similar structure but with a specific stereochemistry (L-enantiomer).

    N-Boc-D-phenylalaninol: The D-enantiomer of the compound.

    N-Boc-L-phenylalaninal: An aldehyde derivative of N-Boc-L-phenylalaninol.

    N-Boc-D-phenylalaninal: An aldehyde derivative of N-Boc-D-phenylalaninol

Uniqueness

N-Boc-DL-phenylalaninol is unique due to its racemic mixture, which contains both D- and L-enantiomers. This property makes it versatile for various synthetic applications, as it can be used to produce both enantiomers of a target molecule. Additionally, the presence of the Boc protecting group provides stability and selectivity during chemical reactions .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338006
Record name N-Boc-DL-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145149-48-0
Record name N-Boc-DL-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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